Benzofuran-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGGFAZAPGFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465333 | |
| Record name | Benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412336-07-3 | |
| Record name | Benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of the Benzofuran Core in Bioactive Molecules
The benzofuran (B130515) nucleus, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry. taylorandfrancis.comresearchgate.net This structural motif is ubiquitous in nature, found in a wide array of plant-derived compounds, and also readily accessible through synthetic routes. rsc.orgmdpi.comijpsjournal.com The inherent physicochemical properties and the versatile nature of the benzofuran core allow it to interact with a multitude of biological targets, making it a cornerstone in the design and development of novel therapeutic agents. taylorandfrancis.comrsc.org
The significance of the benzofuran scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, analgesic, antitumor, and antioxidant effects. taylorandfrancis.comrsc.orgmdpi.comnih.govrsc.org The ability to introduce various substituents at different positions of the benzofuran ring system allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. researchgate.netontosight.ai
Several clinically used drugs and a vast number of compounds in preclinical development feature the benzofuran moiety, highlighting its importance in drug discovery. For instance, amiodarone (B1667116), a potent antiarrhythmic drug, contains a benzofuran ring that contributes to its high lipid solubility. taylorandfrancis.com Furthermore, natural products like psoralen (B192213) and angelicin, which are used in the treatment of skin diseases, are based on a furocoumarin structure, a class of compounds containing a benzofuran ring. rsc.org
The diverse biological activities of benzofuran derivatives are a testament to the structural versatility of this scaffold. Researchers have successfully synthesized and evaluated numerous benzofuran-containing compounds, demonstrating their potential in treating a wide range of diseases. The ongoing exploration of benzofuran chemistry continues to yield novel molecules with promising therapeutic applications, solidifying the benzofuran core as a critical component in the modern medicinal chemist's toolkit. rsc.orgacs.orgtandfonline.com
Table 1: Selected Bioactive Molecules Containing the Benzofuran Core
| Compound Name | Core Structure | Notable Biological Activity |
| Amiodarone | Benzofuran | Antiarrhythmic |
| Psoralen | Furocoumarin (Benzofuran derivative) | Used in photochemotherapy for skin disorders |
| Angelicin | Furocoumarin (Benzofuran derivative) | Used in photochemotherapy for skin disorders |
| Moracins | Benzofuran | Antimicrobial, Analgesic, Anti-inflammatory |
| Cicerfuran | Benzofuran | Antibacterial, Antifungal |
Pharmacological and Biological Activity Profiling of Benzofuran 4 Amine Analogs
Antimicrobial Efficacy of Benzofuran-4-amine Derivatives
Benzofuran (B130515) derivatives have been widely investigated for their potential to combat various microbial infections. medcraveonline.comnih.gov The inherent chemical structure of benzofuran provides a versatile scaffold for the development of new antimicrobial agents. rsc.org
Antibacterial Spectrum and Potency
Derivatives of benzofuran have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. biogecko.co.nznih.gov For instance, certain 2-salicyloylbenzofuran derivatives have shown potent antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 0.12 mM against three Gram-positive bacterial strains. rsc.org The presence of hydroxyl, thiol, and amino groups in the pyrimidine (B1678525) ring of some benzofuran compounds has been found to significantly contribute to their antibacterial properties. rsc.org
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for enhanced antibacterial action. For example, some studies have indicated that hydroxyl substituents at the C-3 and C-4 positions of the benzofuran ring result in good antibacterial activities. nih.gov In contrast, the presence of a hydroxyl group at the C-2 position did not show an increase in activity. nih.gov Additionally, compounds with two bromo substituents at the C-5 position of the benzofuran ring and the C-4 position of a phenyl ring exhibited excellent antibacterial activity. nih.gov
A series of novel benzofuran-based 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their antibacterial potential. mdpi.com Among these, a compound with a 3,4-dimethyl substituent was identified as the most potent against B. subtilis, while another with an unsubstituted phenyl ring showed excellent efficacy against E. coli. mdpi.com The introduction of a chloro group at both the meta and para positions of an anilide ring also resulted in significant activity against E. coli. mdpi.com
Interactive Table: Antibacterial Activity of Benzofuran Derivatives
| Compound Type | Bacterial Strain(s) | Activity/Potency | Reference(s) |
|---|---|---|---|
| 2-Salicyloylbenzofuran derivatives | Gram-positive bacteria | MIC: 0.06–0.12 mM | rsc.org |
| Benzofuran-pyrimidine hybrids | General | Enhanced activity with hydroxyl, thiol, and amino groups | rsc.org |
| 3-Methanone-benzofuran derivatives | S. aureus, MRSA | MIC80: 0.39-0.78 µg/mL for compounds with a C-4 hydroxyl group | nih.govrsc.org |
| D-Bromo-substituted benzofurans | Multiple bacterial strains | Excellent activity with MIC: 29.76-31.96 mmol/L | nih.gov |
Antifungal Spectrum and Potency
Benzofuran derivatives have also been recognized for their significant antifungal properties. medcraveonline.comnih.gov For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated activity against Candida strains such as C. albicans and C. parapsilosis with a MIC of 100 μg/mL. mdpi.com The presence of a halogen in the aromatic ring was found to be a key factor for this antifungal activity. mdpi.com
The hybridization of benzofuran with other heterocyclic moieties, such as triazoles, has led to the development of potent antifungal agents. mdpi.com A series of benzofuran-triazole hybrids showed promising in vitro activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans. mdpi.com SAR studies on these hybrids revealed that di-fluorine substitution on the phenyl ring at the C-2 side chain of the benzofuran was more effective than mono-fluorine substitution. mdpi.com Furthermore, alkyl-substituted compounds were more potent than their halogenated counterparts. mdpi.com
Some benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles have shown moderate to good inhibition against a variety of fungal strains including A. flavus, A. fumigatus, and C. albicans. nih.gov However, not all benzofuran derivatives are active against all fungal species; for example, some derivatives with aryl substituents at the C-3 position were found to be inactive against C. albicans. nih.gov
Interactive Table: Antifungal Activity of Benzofuran Derivatives
| Compound Type | Fungal Strain(s) | Activity/Potency | Reference(s) |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivatives | C. albicans, C. parapsilosis | MIC: 100 μg/mL | mdpi.com |
| Benzofuran-triazole hybrids | Fluconazole-resistant T. rubrum, C. neoformans | Satisfactory activity, influenced by fluorine and alkyl substitutions | mdpi.com |
| Benzofuran-oxadiazole/pyrazole (B372694) hybrids | A. flavus, A. fumigatus, C. albicans | Moderate to good inhibition | nih.gov |
Antiviral Activity Investigations
The antiviral potential of benzofuran derivatives has been an area of active research. medcraveonline.com Certain benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit viral replication. nih.gov These compounds have shown efficacy against human coronaviruses, including HCoV-229E and SARS-CoV-2, with some derivatives inhibiting SARS-CoV-2 replication at nanomolar concentrations. nih.gov
Furthermore, a series of benzofuran-5-carbonyl derivatives were synthesized and tested for their HIV inhibitory activity. nih.gov Many of these compounds demonstrated higher potency than the standard drug Atevirdine. nih.gov Specifically, one compound was noted for its significant potency and wider therapeutic index. nih.gov In terms of HIV-1 reverse transcriptase inhibition, several of these derivatives were notably potent. nih.gov
Anticancer and Cytotoxic Potential of this compound Compounds
Benzofuran derivatives have emerged as a promising class of compounds in the field of oncology, exhibiting cytotoxic effects against various cancer cell lines. mdpi.combiogecko.co.nz These compounds can interfere with key cellular processes involved in cancer progression, such as cell proliferation and apoptosis. biogecko.co.nz
Inhibition of Specific Cancer Cell Lines (e.g., A549, Caco-2, HeLa)
This compound analogs and related derivatives have been evaluated for their cytotoxic activity against several human cancer cell lines, including A549 (lung cancer), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer). nih.govmdpi.com
A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids were synthesized and tested against these cell lines. nih.gov While some of these hybrids showed moderate to significant cytotoxicity against A549 and HeLa cells, specific compounds exhibited notable activity against Caco-2 cells. nih.gov For instance, the combination of a 2-(3-chlorophenyl) group on the benzofuran moiety and a 2-(4-fluorophenyl) group on the quinazoline (B50416) framework resulted in significant cytotoxicity against Caco-2 cells. nih.gov
In another study, a benzofuran derivative with N-aryl piperazine (B1678402) showed selective inhibition of the proliferation of the human lung cancer cell line A549 with an IC50 value of 0.12 μM. rsc.org Furthermore, certain oxime ethers derived from benzofuran have been screened for their cytotoxicity against HeLa cells, with some reducing cell viability to below 20% of the control at concentrations of 100–250 μg/mL. mdpi.com Further evaluation of one of these oxime ethers confirmed its specific toxicity against A549, Caco-2, and HeLa cancer cells, with an EC50 of around 7 μg/mL (30 μM). mdpi.com
Interactive Table: Cytotoxic Activity of Benzofuran Derivatives Against Specific Cancer Cell Lines
| Compound Type | Cancer Cell Line | Activity/Potency (IC50/EC50) | Reference(s) |
|---|---|---|---|
| 2-Arylbenzo[b]furan–appended 4-aminoquinazoline hybrids | A549, HeLa | Moderate to significant cytotoxicity | nih.gov |
| 2-Arylbenzo[b]furan–appended 4-aminoquinazoline hybrids | Caco-2 | Significant cytotoxicity for specific derivatives | nih.gov |
| Benzofuran with N-aryl piperazine | A549 | IC50: 0.12 μM | rsc.org |
| (E)-acetophenone O-2-morpholinoethyl oxime | A549, Caco-2, HeLa | EC50: ~7 μg/mL (30 μM) | mdpi.com |
| Benzofuran-isatin conjugates | SW-620 (Colon) | IC50: 8.7 µM and 6.5 µM for compounds 5a and 5d respectively | tandfonline.com |
Hybrid Benzofuran Structures in Anticancer Research
The strategy of creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active moieties has proven to be a fruitful approach in anticancer drug discovery. mdpi.comtandfonline.com These hybrid structures often exhibit synergistic cytotoxic effects. mdpi.com
Examples of such hybrids include benzofuran derivatives incorporating chalcone (B49325), triazole, piperazine, and imidazole (B134444) moieties, which have emerged as potent cytotoxic agents. mdpi.com The hybridization of benzofuran with an aminoquinazoline scaffold, for instance, has led to compounds that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Some of these benzofuran-aminoquinazoline hybrids have shown significant inhibitory activity against EGFR-TK phosphorylation, with IC50 values as low as 29.3 nM. nih.gov
Another approach involves linking benzofuran with isatin (B1672199) to create conjugates that have demonstrated good anti-proliferative activity towards colorectal cancer cell lines. tandfonline.com Similarly, the synthesis of tri-heterocyclic molecules containing benzofuran, benzothiazole, and azetidinone has been explored for enhanced biological activity. researchgate.net
Anti-inflammatory and Analgesic Properties of this compound Derivatives
The benzofuran nucleus is a well-established pharmacophore associated with significant anti-inflammatory and analgesic effects. rsc.orgnih.govresearchgate.net The investigation into this compound derivatives is partly inspired by the known properties of naturally occurring benzofurans. nih.gov For instance, natural benzofuran derivatives such as egonol (B1663352) and ailanthoidol (B1236983) have been noted for their anti-inflammatory capabilities, with ailanthoidol showing significant inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. nih.govnih.gov
Synthetic benzofuran derivatives have also demonstrated considerable potential. A study on benzofuran amide derivatives identified a compound, designated 6b, that produced a 71.10% inhibition of paw edema in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. jopcr.com Other research has explored benzofuran-pyrazole hybrids, which have shown promising anti-inflammatory and analgesic activities. researchgate.net Some of these hybrids are believed to exert their effects through the suppression of cyclooxygenase (COX-1, COX-2) and lipoxygenase (LOX) enzymes, which are critical targets in anti-inflammatory drug discovery. nih.gov The hybridization of the benzofuran ring with other heterocyclic systems, such as pyrazole, has been a strategy to develop new compounds with significant anti-inflammatory activity. nih.gov For example, a novel benzofuran–pyrazole–pyridine-based molecule demonstrated significant anti-inflammatory effects in a model for osteoarthritis. nih.gov
Enzyme Inhibition Studies of this compound Analogs
This compound analogs have been the subject of numerous studies to evaluate their potential as inhibitors of various enzymes implicated in disease pathogenesis.
The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its over-expression is a hallmark of various cancers, making it a prime target for anticancer drug development. Several series of benzofuran-based compounds have been developed and evaluated as EGFR-TK inhibitors.
One successful approach involves the creation of hybrids between benzofuran and 4-aminoquinazoline. In one study, benzofuran–appended 4-aminoquinazoline hybrids were synthesized, with compounds 10d and 10e showing potent inhibitory activity against EGFR-TK phosphorylation. Their IC₅₀ values were 29.3 nM and 31.1 nM, respectively, which are comparable to the approved EGFR inhibitor Gefitinib (IC₅₀ = 33.1 nM). Molecular docking studies suggested that these compounds bind to the ATP-binding site of the EGFR kinase domain in a manner similar to Gefitinib.
Another study focused on nitrile derivatives containing a benzofuran scaffold. Several of these compounds displayed significant EGFR-TK inhibitory activity. Notably, compounds 3 and 11 from this series showed strong inhibition and were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.
| Compound | Derivative Class | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 10d | Benzofuran-aminoquinazoline hybrid | 29.3 | nih.gov |
| Compound 10e | Benzofuran-aminoquinazoline hybrid | 31.1 | nih.gov |
| Compound 4f | Indole-aminoquinazoline hybrid | 52.5 | nih.gov |
| Compound 4g | Indole-aminoquinazoline hybrid | 40.7 | nih.gov |
| Compound 11 | Cyanobenzofuran derivative | 810 | researchgate.net |
| Compound 3 | Cyanobenzofuran derivative | 930 | researchgate.net |
| Gefitinib (Reference) | Anilinoquinazoline | 33.1 | nih.gov |
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in hypoxic cancer cells and are recognized as important anticancer targets. Benzofuran-based derivatives have been designed as selective inhibitors of these isoforms.
One strategy involved designing benzofuran-based sulfonamides as bioisosteric replacements for known inhibitors. This led to the development of compounds that potently inhibited the target CA IX isoform with impressive selectivity over the off-target cytosolic isoforms CA I and II. For example, a 5-bromobenzofuran (B130475) sulfonamide derivative (BBFS 30 ) showed an inhibition constant (Kᵢ) of 1.8 nM against CA IX. Another compound from the 2-methylbenzofuran (B1664563) sulfonamide series (MBFS 17 ) had a Kᵢ of 7.6 nM.
In a different study, benzofuran-based carboxylic acid derivatives were synthesized. These compounds were also effective and selective inhibitors of the cancer-related hCA IX and XII isoforms. The most potent among them, compound 9f , exhibited a Kᵢ of 0.56 µM against hCA IX.
| Compound | Derivative Class | Kᵢ (nM) | Reference |
|---|---|---|---|
| BBFS 30 | 5-Bromobenzofuran sulfonamide | 1.8 | researchgate.net |
| BBFS 28b | 5-Bromobenzofuran sulfonamide | 5.5 | researchgate.net |
| BBFS 29a | 5-Bromobenzofuran sulfonamide | 7.1 | researchgate.net |
| MBFS 17 | 2-Methylbenzofuran sulfonamide | 7.6 | researchgate.net |
| MBFS 11b | 2-Methylbenzofuran sulfonamide | 8.4 | researchgate.net |
| Compound 9f | Benzofuran-carboxylic acid | 560 | researchgate.net |
Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Inhibitors of tubulin polymerization are among the most effective anticancer agents. The natural product Combretastatin A-4 (CA-4) is a potent tubulin inhibitor, and many synthetic analogs have been developed to improve its properties.
Benzofuran-based analogs of CA-4 have been synthesized where the benzofuran ring system replaces other parts of the CA-4 structure. These analogs have been shown to bind to the colchicine (B1669291) site on tubulin, leading to the inhibition of microtubule assembly at submicromolar concentrations. rsc.org This disruption of the cytoskeleton triggers cell cycle arrest and apoptosis in cancer cells. Research has demonstrated that replacing the trimethoxyphenyl (TMP) moiety of CA-4 with a benzofuran ring can successfully preserve the potent antiproliferative and tubulin polymerization inhibitory activity. nih.gov The benzofuran scaffold is considered a privileged structure in designing tubulin polymerization inhibitors. nih.gov
One of the major challenges in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism for MDR is the overexpression of the efflux pump P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell.
A series of 2-aminobenzofuran derivatives were synthesized and evaluated for their ability to inhibit P-gp. rsc.org One compound, 115 , which features an N,N-diethylaminoethyl group, was identified as the most potent P-gp inhibitor in the series. rsc.org Additionally, thiophenylbenzofuran derivatives have been investigated as P-gp inhibitors, with compounds 4 , 10 , and 14 proving to be optimal agents for reversing the MDR phenotype. researchgate.net These compounds were significantly more effective than the reference drug verapamil (B1683045) in sensitizing MDR cancer cells to chemotherapeutic agents like vincristine (B1662923) and paclitaxel. researchgate.net The development of such P-gp inhibitors, or MDR reversal agents, based on the benzofuran-amine scaffold is a promising strategy to overcome resistance in cancer treatment. nih.gov
Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, secretes virulence factors to survive within the host. One such factor is the protein tyrosine phosphatase B (mPTPB), which disrupts the host's immune signaling pathways. As mPTPB is essential for the bacterium's survival in macrophages, it is a key target for developing new anti-tuberculosis drugs.
A highly potent and selective inhibitor of mPTPB was developed from a benzofuran salicylic (B10762653) acid scaffold. Through medicinal chemistry optimization, an inhibitor was created with an IC₅₀ value of 38 nM. This compound demonstrated high selectivity for mPTPB over a large panel of human PTPs. Another study identified a potent mPTPB inhibitor named I-A09 from a combinatorial library of bidentate benzofuran salicylic acid derivatives. Importantly, these inhibitors were shown to reverse the immune response alterations caused by the bacterial phosphatase and were able to prevent the growth of Mtb in host cells, validating mPTPB as a therapeutic target.
P-glycoprotein Inhibition
Anti-diabetic and Antihyperglycemic Activities
Benzofuran derivatives have been investigated for their potential in managing diabetes and hyperglycemia, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. researchgate.net A series of synthesized benzofuran-based Schiff bases demonstrated a range of inhibitory activities against these enzymes. researchgate.net Notably, some analogs showed significantly higher potency than the standard drug, acarbose. researchgate.net For instance, one of the most potent analogs exhibited an IC50 value of 1.10 ± 0.10 µM for α-amylase and 1.40 ± 0.10 µM for α-glucosidase. researchgate.net
Further research into hybrid molecules has identified 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazole derivatives as effective α-glucosidase inhibitors. mdpi.com Compounds in this series featuring hydroxyl groups and halogens were found to be five to seventy times more active than acarbose, with IC50 values ranging from 12.75 ± 0.10 to 162.05 ± 1.65 μM. mdpi.com Similarly, benzofuran-containing thiazolidinediones have been developed as potent agents for managing high blood sugar. acs.org The introduction of a pyrrolidine (B122466) moiety into the structure led to compound 21a (5-[4-[N-[3(R/S)-5-benzyloxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-3-ylmethyl]-(2S)-pyrrolidin-2-ylmethoxy]phenylene]thiazolidine-2,4-dione), which effectively reduced plasma glucose and triglyceride levels in animal models. acs.org
| Compound Class | Target Enzyme | Key Finding/Potency | Reference |
|---|---|---|---|
| Benzofuran-based Schiff Bases | α-Amylase & α-Glucosidase | Most potent analog showed IC50 of 1.10 µM (α-amylase) and 1.40 µM (α-glucosidase). | researchgate.net |
| 5-Aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles | α-Glucosidase | IC50 values ranged from 12.75 to 162.05 µM, significantly more potent than acarbose. | mdpi.com |
| Benzofuran-containing Thiazolidinediones (Compound 21a) | Euglycemic Agent | Reduced plasma glucose to 8 ± 1 mM in maleate (B1232345) salt form at 100 mg/kg/day. | acs.org |
| 6-Hydroxyaurones (Compound 41) | α-Glucosidase | Potent inhibitor with an IC50 of 30.94 µM, more effective than acarbose. | nih.gov |
Central Nervous System (CNS) Activities
The benzofuran scaffold is a key component in compounds targeting the central nervous system, demonstrating notable anticonvulsant and antidepressant properties.
Several benzofuran derivatives have been synthesized and evaluated for their ability to prevent seizures. srce.hr A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives was assessed using the maximal electroshock induced seizures (MES) model in mice. srce.hr Many of these compounds showed anticonvulsant activity, with ED50 values ranging from approximately 23.4 to 127.6 mg kg⁻¹ body mass. srce.hr Compounds 5i (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide) and 5c (N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide) were particularly potent, showing relative potencies of 0.74 and 0.72, respectively, compared to the standard drug phenytoin. srce.hr Other studies have also confirmed the anticonvulsant potential of various benzofuran structures, highlighting the scaffold's importance for this neurological application. nih.govmedcraveonline.comnih.gov
| Compound | Anticonvulsant Test | ED50 (mmol kg⁻¹) | Relative Potency (vs. Phenytoin) | Reference |
|---|---|---|---|---|
| 5i: N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide | MES | Not Specified | 0.74 | srce.hr |
| 5c: N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide | MES | Not Specified | 0.72 | srce.hr |
| 5f: N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide | MES | Not Specified | 0.16 | srce.hr |
The benzofuran nucleus is integral to several compounds with antidepressant effects. medcraveonline.com Vilazodone, an approved antidepressant, features a benzofuran core and functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. medcraveonline.comnih.gov Research into novel derivatives continues to yield promising candidates. A series of isobenzofuran-1(3H)-one derivatives demonstrated significant serotonin reuptake inhibition in vitro. nih.gov Compound 10a from this series was found to improve depression-like behavior in mice by increasing serotonin levels in the cortex and enhancing the expression of synaptic-associated proteins. nih.gov Another study focused on pyridazin-3(2H)-one derivatives, where compounds 6c and 6d significantly reduced immobility time in the forced swimming test, an indicator of antidepressant efficacy. researchgate.net At a dose of 50 mg/kg, they reduced immobility by 42.85% and 38.09%, respectively, comparable to the standard drug fluoxetine. researchgate.net
| Compound Class/Name | Mechanism/Test | Key Finding | Reference |
|---|---|---|---|
| Vilazodone | SSRI & 5-HT1A partial agonist | Approved antidepressant for major depressive disorder. | medcraveonline.comnih.gov |
| Isobenzofuran-1(3H)-one derivative (10a) | Serotonin reuptake inhibition | Increased serotonin levels and improved depression-like behavior in mice. | nih.gov |
| Pyridazin-3(2H)-one derivatives (6c, 6d) | Forced Swimming Test | Reduced immobility time by up to 42.85% at 50 mg/kg. | researchgate.net |
Anticonvulsant Properties
Antiparasitic and Antitubercular Applications
Benzofuran-based compounds have demonstrated considerable activity against a range of parasites and the bacterium responsible for tuberculosis. biomolther.orgrsc.org
In the realm of antiparasitic research, benzofuran derivatives have been assessed for their efficacy against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com A benzofuran compound derived from the structure of amiodarone (B1667116) was shown to inhibit the growth of T. cruzi by disrupting the parasite's intracellular calcium homeostasis. nih.govresearchgate.net This disruption leads to a collapse of the mitochondrial membrane potential and alkalinization of acidocalcisomes, ultimately causing parasite death. nih.govresearchgate.net Synthetic dihydrobenzofuran and benzofuran neolignans have also been evaluated, with some showing potent activity against amastigote forms of T. cruzi. mdpi.com Dihydrobenzofuran neolignan 2 displayed the highest activity with an IC50 value of 7.96 µM. mdpi.com Additionally, certain benzofuran derivatives have shown anthelmintic properties. wisdomlib.org
For antitubercular applications, various benzofuran analogs have been synthesized and tested against Mycobacterium tuberculosis. nih.govinnovareacademics.in A study on benzofuran-oxadiazole conjugates revealed that compounds with chlorine or bromine substitutions on the benzofuran ring had excellent activity. researchgate.net Specifically, compound 7k (with chlorine) and 7m (with bromine) showed the highest activity against Mycobacterium phlei and a MIC of 1.56 μg/mL against M. tuberculosis H37RV. researchgate.net Docking studies suggest these compounds may act by inhibiting the NarL protein. nih.govresearchgate.net
| Compound Class/Name | Target Organism | Activity/Potency | Reference |
|---|---|---|---|
| Amiodarone-based benzofuran | Trypanosoma cruzi | Inhibits growth by disrupting Ca²⁺ homeostasis. | nih.govresearchgate.net |
| Dihydrobenzofuran neolignan (DBN 2) | Trypanosoma cruzi | IC50 = 7.96 µM against amastigotes. | mdpi.com |
| Benzofuran-oxadiazole conjugate (7m) | M. tuberculosis H37RV | MIC = 1.56 µg/mL. | researchgate.net |
| Benzofuran-oxadiazole conjugate (7k) | M. tuberculosis H37RV | MIC = 1.56 µg/mL against a related species. | researchgate.net |
| Novel benzofuran derivatives (5a, 5b, 5c) | M. konkanensis (Earthworm) | Showed high anthelmintic efficacy compared to Mebendazole. | wisdomlib.org |
Antiarrhythmic and Cardioprotective Investigations
The benzofuran structure is a cornerstone of several important cardiovascular drugs, particularly antiarrhythmic agents. medcraveonline.commedcraveonline.compharmatutor.org Amiodarone, a well-known antiarrhythmic drug, is a benzofuran derivative used for treating ventricular and supraventricular arrhythmias. medcraveonline.commdpi.com Dronedarone, a non-iodinated analog of amiodarone, was developed to possess similar electrophysiological effects but with a different safety profile. nih.govahajournals.org
Research has focused on synthesizing novel aminobenzofuran derivatives to find more effective and safer antiarrhythmic compounds. nih.gov Systematic structural variations led to the discovery that having two methoxy (B1213986) groups at positions 4 and 7, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5 resulted in highly active compounds. nih.gov Among these, 8j (N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea) and 8m (N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea) were identified as long-acting derivatives with advantages over existing drugs like quinidine (B1679956). nih.gov
Beyond antiarrhythmic effects, cardioprotective properties have also been explored. A new benzofuran N-acylhydrazone, LASSBio-2090 , was shown to reduce cardiovascular dysfunction in diabetic rats. dovepress.com It normalized endothelial function, improved systolic and diastolic left-ventricular function, and reversed myocardial remodeling by inhibiting the inflammatory protein TNF-α. dovepress.com
| Compound Name/Class | Activity | Key Finding | Reference |
|---|---|---|---|
| Amiodarone | Antiarrhythmic | Effective for ventricular and supraventricular arrhythmias. | medcraveonline.commdpi.com |
| Dronedarone | Antiarrhythmic | Non-iodinated benzofuran derivative for atrial fibrillation. | nih.govahajournals.org |
| Compound 8j | Antiarrhythmic | Long-acting derivative, more advantageous than quinidine in dog models. | nih.gov |
| Compound 8m | Antiarrhythmic | Long-acting derivative, showed advantages over standard drugs in dog models. | nih.gov |
| LASSBio-2090 | Cardioprotective | Reduced cardiovascular dysfunction and inflammation in diabetic rats. | dovepress.com |
Antioxidant Activities of this compound Derived Compounds
The benzofuran nucleus is a common feature in compounds exhibiting significant antioxidant activity. nih.govnih.gov This activity is crucial for combating oxidative stress, a state implicated in numerous diseases. The antioxidant potential of benzofuran derivatives is often evaluated by their ability to scavenge free radicals and inhibit lipid peroxidation (LPO). biomolther.org
A study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that compound 1j showed considerable antioxidant effects, with a 62% inhibition of LPO and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. biomolther.org The presence of an electron-donating hydroxyl (-OH) group was suggested to be important for this activity. biomolther.org Similarly, benzofuran hydrazones have been identified as potent multifunctional molecules. unife.it The antioxidant capacity of these hydrazones is linked to the number and position of hydroxyl groups on the arylidene part of the molecule. unife.it Compound 11 , a 2-hydroxy-4-(diethylamino)benzylidene derivative, showed high antioxidant activity. unife.it Theoretical studies using density functional theory (DFT) have further explored the mechanisms, suggesting that in non-polar environments, the hydrogen atom transfer (HAT) mechanism is preferred, while in polar solutions, the sequential proton loss electron transfer (SPLET) pathway is more likely. rsc.orgscholarena.com
| Compound Class/Name | Assay | Result | Reference |
|---|---|---|---|
| Compound 1j (7-Methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide) | LPO Inhibition & DPPH Scavenging | 62% LPO inhibition and 23.5% DPPH inhibition at 100 μM. | biomolther.org |
| Benzofuran Hydrazone (Compound 11) | DPPH, FRAP, ORAC | Showed high antioxidant activity. | unife.it |
| Benzofuran Hydrazone (Compound 7) | DPPH | Identified as the best performing hydrazone in the DPPH test. | unife.it |
| Substituted Benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH | Showed very good antioxidant activity at concentrations of 50-200 μg/ml. | nih.govresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzofuran 4 Amine Analogs
Impact of Substituents on the Benzene (B151609) Moiety on Biological Activity
Modifications to the benzene ring of the benzofuran (B130515) scaffold have a profound effect on the biological profiles of these compounds. The position and nature of substituents can dictate the potency and selectivity of action.
Research indicates that the presence of hydroxyl groups and halogens (like chlorine and bromine) at positions C-4, C-5, and C-6 of the benzofuran nucleus is often crucial for significant antimicrobial activity. rsc.org For instance, a hydroxyl group at the C-4 position has been shown to confer moderate to excellent antibacterial activity against strains like S. aureus and methicillin-resistant S. aureus (MRSA). rsc.orgnih.gov Similarly, a hydroxyl group at the C-6 position is considered essential for the antibacterial properties of certain benzofuran derivatives. rsc.orgnih.gov
The electronic properties of the substituents are also a determining factor. Studies have revealed that electron-withdrawing groups, such as nitro groups or halogens, on the benzene ring tend to enhance antimicrobial potency. rsc.orgnih.gov Conversely, the introduction of strong electron-donating groups can lead to a decrease in activity in some contexts, such as the antiproliferative effects against certain cancer cell lines. mdpi.com The position of these groups is equally critical; for example, in a series of aromatase inhibitors, a fluorine atom at the para-position (C-4) of an attached phenyl ring resulted in significantly higher potency compared to ortho (C-2) or meta (C-3) substitutions. mdpi.com
In the context of anticancer activity, substitutions on the benzene ring of the benzofuran core significantly influence selective toxicity towards cancer cells. researchgate.netresearchgate.net For instance, a methoxy (B1213986) group at the C-6 position of a 3-methylbenzofuran (B1293835) derivative resulted in 2-4 times greater potency than the unsubstituted version and 3-10 times higher activity than a derivative with a methoxy group at the C-7 position. mdpi.comnih.gov Furthermore, halogenation of the benzene ring has consistently led to a significant increase in anticancer activities, which is attributed to the ability of halogens to form "halogen bonds" that improve binding affinity with molecular targets. mdpi.com
| Position | Substituent | Effect on Biological Activity | Reference |
| C-4 | Hydroxyl (-OH) | Essential for good antimicrobial activity; moderate antibacterial activity against S. aureus and MRSA. | rsc.orgnih.gov |
| C-5 | Halogen (-Cl, -Br) | Contributes to potent antimicrobial and significant anticancer activity. | rsc.orgtandfonline.com |
| C-6 | Hydroxyl (-OH) | Essential for antibacterial activities in certain derivatives. | rsc.orgnih.gov |
| C-6 | Methoxy (-OCH3) | Significantly enhances antiproliferative potency compared to C-7 substitution. | mdpi.comnih.gov |
| C-7 | Methoxy (-OCH3) | Lower antiproliferative activity compared to C-6 methoxy substitution. | mdpi.comnih.gov |
| Benzene Ring | Electron-Withdrawing Groups (e.g., -NO2, Halogens) | Generally increases antimicrobial potency. | rsc.orgnih.gov |
Influence of Substituents on the Furan (B31954) Ring on Biological Activity
Substitutions on the furan portion of the benzofuran nucleus, particularly at the C-2 and C-3 positions, play a pivotal role in modulating pharmacological effects. SAR studies suggest that the antimicrobial activity of benzofuran derivatives is often more dependent on substitution at the furan ring than at the benzene moiety. rsc.org
The introduction of various functional groups at the C-2 position has been extensively explored. An ester group at this position has been identified as a key site for cytotoxic activity. mdpi.comrsc.orgnih.gov Furthermore, the presence of different heterocyclic rings linked to the C-2 position can significantly influence activity. rsc.orgrsc.org For instance, attaching a pyrazole (B372694) moiety at C-2 has been shown to impart high antifungal and antibacterial activities. rsc.org
At the C-3 position, functional groups have been found to be important for the antibacterial selectivity of certain compounds. rsc.orgnih.gov For example, a methyl group at C-3, in combination with a methoxy group at C-6 on the benzene ring, produced a highly potent antiproliferative agent. mdpi.comnih.gov In another study, while a hydroxyl group at C-4 was beneficial, a hydroxyl at the C-2 position did not increase antibacterial activity. nih.gov
| Position | Substituent Type | Effect on Biological Activity | Reference |
| C-2 | Ester Group | Key for cytotoxic activity. | mdpi.comrsc.orgnih.gov |
| C-2 | Heterocyclic Rings (e.g., Pyrazole) | Can impart high antifungal and antibacterial activities. | rsc.org |
| C-3 | Various Functional Groups | Plays an important role in antibacterial selectivity. | rsc.orgnih.gov |
| C-3 | Methyl Group | In combination with C-6 methoxy, leads to high antiproliferative potency. | mdpi.comnih.gov |
Role of Amine Functionality at the C-4 Position on Pharmacological Profiles
The amine group at the C-4 position of the benzofuran ring is a critical determinant of the pharmacological profile, influencing both the type and potency of biological activity. While SAR studies often focus on substitutions on the aromatic and furan rings, the nature and placement of the amino group itself are fundamental.
The position of the amine group on the benzofuran nucleus is crucial. Shifting the amine from one position to another can drastically alter its biological effects. For example, a comparative study of aminobenzofuran derivatives showed that changing the positions of amino and methoxy groups on the benzene ring could lead to a significant reduction in antiproliferative activity. mdpi.comnih.gov Specifically, a derivative with an amino group at C-5 and a methoxy group at C-7 was less active than one with a methoxy at C-5 and an amino at C-7. mdpi.comnih.gov
The basicity and nucleophilicity of the amine group can be modified by converting it into other functionalities, such as amides or sulfonamides, leading to different biological outcomes. For example, a benzene-sulfonamide derivative at the C-5 amino position was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a target in cancer therapy. nih.gov The bromomethyl group of 7-(bromomethyl)benzofuran-4-carbonitrile (B13669614) can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition, while the carbonitrile group can engage in hydrogen bonding.
The amino group often acts as a key pharmacophoric feature, serving as an anchor point for binding to biological targets or as a handle for attaching side chains that can modulate properties like solubility and cell permeability. For instance, in a series of benzofuran hybrids designed as EGFR-tyrosine kinase inhibitors, the 4-aminoquinazoline core, which connects to the benzofuran moiety, was deemed essential for activity. tandfonline.com
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of benzofuran-4-amine analogs at a molecular level. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking provide deep insights into how these molecules interact with their biological targets.
Three-dimensional QSAR (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to build predictive models for the biological activities of benzofuran derivatives. frontiersin.orgnih.gov These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate the chemical structures of analogs with their inhibitory activities, for example, against acetylcholinesterase. frontiersin.orgnih.gov The contour maps generated from these analyses highlight regions where specific physicochemical properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent compounds. frontiersin.orgnih.gov
Molecular docking studies are used to predict the binding conformation and affinity of benzofuran derivatives within the active site of a target protein. researchgate.net This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological effect. For instance, docking studies on benzofuran-based inhibitors of epidermal growth factor receptor (EGFR) have helped to rationalize the observed SAR, showing how substituents on the benzofuran ring occupy specific pockets within the receptor's active site. tandfonline.com
These computational approaches not only help to explain experimental results but also accelerate the drug discovery process by enabling the virtual screening of compound libraries and the rational design of novel analogs with improved pharmacological profiles. researchgate.nettandfonline.com
Medicinal Chemistry and Drug Discovery Implications of Benzofuran 4 Amine Scaffolds
Benzofuran-4-amine as a Privileged Scaffold in Drug Design and Development
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. rsc.org The benzofuran (B130515) core, in general, is considered a privileged structure due to the wide range of biological activities exhibited by its derivatives. acs.orgrsc.orgnih.gov
However, based on a review of the available scientific literature, there is limited specific evidence to suggest that the This compound isomer, in particular, is widely regarded as a privileged scaffold in the same vein as the broader benzofuran class. While some amino-benzofurans have been reported to possess antiarrhythmic activity, the literature does not extensively single out the 4-amino substituted variant as a frequently recurring motif in a multitude of drug discovery programs. rsc.org
One specific derivative, 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate (B1210297) , has been synthesized and noted for its antimicrobial activity, indicating the potential of the 4-amino benzofuran scaffold in this therapeutic area. rsc.org
Design and Synthesis of Hybrid this compound Molecules for Enhanced Bioactivity
The strategy of creating hybrid molecules, which combine two or more pharmacophores, is a common approach in medicinal chemistry to enhance biological activity and target selectivity. For the benzofuran scaffold, this has been a successful strategy. nih.govtandfonline.com
In the context of this compound, a study on benzofuran–appended 4-aminoquinazoline hybrids has been conducted. tandfonline.com These hybrids were designed to act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The synthesis involved the preparation of benzofuran-aminoquinazoline hybrids, which were then evaluated for their antiproliferative properties against various cancer cell lines. unisa.ac.za
Detailed research on a broad range of other hybrid molecules specifically incorporating the this compound scaffold is not widely available in the reviewed literature.
Target Identification and Validation Using this compound Ligands
The identification and validation of biological targets are crucial steps in the drug discovery process. This can be achieved using small molecule ligands to probe biological systems. While benzofuran derivatives have been used for target identification, for instance as imaging agents for β-amyloid plaques in Alzheimer's disease, specific information for this compound is sparse. nih.gov
One study identified a derivative, 4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide , which contains a modified amino group at the 4-position. ontosight.ai This compound is part of a broader class of benzofuran derivatives studied for their biological activities, which can range from enzyme inhibition to interaction with specific cellular receptors. ontosight.ai However, the specific target and its validation for this particular this compound derivative are not detailed in the available literature.
General methods for identifying ligand binding sites include affinity-based techniques, photoaffinity labeling, and computational approaches. drughunter.commdpi.com There is no specific evidence in the reviewed literature of these techniques being widely applied to a library of this compound ligands for broad target identification.
Lead Optimization Strategies for this compound Derivatives
Lead optimization is the process of refining the chemical structure of a promising compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are a key component of this process. nih.govbiogecko.co.nz
For the broader benzofuran class, lead optimization strategies have been successfully applied. For instance, in the development of S1P1 receptor agonists, modifications to the benzofuran core and its substituents led to the identification of potent and selective clinical candidates. nih.gov
However, a detailed account of lead optimization strategies specifically for a series of this compound derivatives is not available in the public domain. To conduct effective lead optimization, a validated biological target and a consistent series of active analogues are required, which appear to be underexplored for the this compound scaffold.
In Vitro and In Vivo Biological Evaluation Methodologies for this compound Analogs
The biological evaluation of new chemical entities is fundamental to drug discovery and involves a battery of in vitro and in vivo assays.
In Vitro Evaluation:
Antiproliferative Assays: The antiproliferative activity of benzofuran-aminoquinazoline hybrids has been evaluated using cancer cell lines such as A549 (lung cancer), Caco-2 (colon carcinoma), HeLa (cervical cancer), and C3A (hepatocellular carcinoma). tandfonline.comunisa.ac.za The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability. researchgate.net
Enzyme Inhibition Assays: For the aforementioned benzofuran-aminoquinazoline hybrids, their ability to inhibit EGFR-TK phosphorylation was assessed. tandfonline.comunisa.ac.za
Antimicrobial Assays: The antimicrobial activity of 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate was evaluated, though the specific assays are not detailed in the provided source. rsc.org
In Vivo Evaluation:
There is no specific information in the reviewed literature regarding in vivo biological evaluation of this compound derivatives. Generally, in vivo studies in animal models are conducted to assess the efficacy, pharmacokinetics, and safety of a lead compound. For example, in the evaluation of benzofuran piperazine (B1678402) derivatives as anticancer agents, in vivo studies in healthy mice and xenograft models were performed. nih.gov
The following table summarizes the specific this compound derivatives mentioned in this article with their reported biological context.
| Compound Name | Biological Context |
| 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate | Antimicrobial activity rsc.org |
| Benzofuran–appended 4-aminoquinazoline hybrids | Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors tandfonline.comunisa.ac.za |
| 4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide | Potential biological activities, including enzyme inhibition or receptor interaction ontosight.ai |
Mechanistic Investigations of Chemical Transformations Involving Benzofuran 4 Amine Synthesis
Electron Transfer Processes in Benzofuran-4-amine Forming Reactions
Single-electron transfer (SET) processes have emerged as a powerful tool in the construction of complex molecular architectures, including the benzofuran (B130515) nucleus. nih.gov These reactions often involve the generation of radical intermediates that can undergo subsequent cyclization and coupling reactions to afford the desired products.
One notable example involves the use of heteroatom-centered anions as super-electron-donors (SEDs). nih.gov In this methodology, heteroatom anions, generated by the deprotonation of precursors like phosphines, thiols, and anilines with a strong base, can transfer a single electron to a suitable acceptor. nih.gov For instance, the reaction between a 2-iodophenyl allenyl ether and a ketimine can be initiated by an SET from the 2-azaallyl anion, formed by deprotonation of the ketimine, to the aryl iodide. nih.gov This process generates a phenyl radical which then partakes in a cascade of radical reactions to form benzofurylethylamines. nih.gov
The development of suitable electron donors is a critical aspect of these SET processes. nih.gov The use of heteroatom-centered anions as SEDs has been shown to be effective in initiating radical reactions for the synthesis of 3-substituted benzofurans. nih.gov Computational and mechanistic studies, including DFT calculations, have supported the formation of transient ion-pair charge-transfer complexes that facilitate the electron transfer upon photoirradiation. cam.ac.uk
Visible-light-promoted reactions have also gained considerable attention for their ability to initiate SET processes under mild conditions. chemrxiv.org In some cases, an electron-donor-acceptor (EDA) complex can be formed between the reactants. Upon light irradiation, this complex can undergo an intramolecular or intermolecular electron transfer to generate radical ions that initiate the desired chemical transformation. beilstein-journals.org
Radical Pathways in Functionalization of this compound Scaffolds
Radical reactions offer a versatile approach to the functionalization of the benzofuran scaffold. These pathways often involve the generation of a radical species that can undergo intramolecular cyclization or intermolecular coupling to introduce new functional groups.
A recently developed method for the synthesis of benzofurylethylamine derivatives utilizes a radical cyclization cascade. mdpi.com This process is initiated by a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. This transfer generates a radical that undergoes cyclization followed by an intermolecular radical-radical coupling to yield the final product. mdpi.com
Another strategy involves the use of heteroatom-centered super-electron-donors (SEDs) to initiate radical processes. nih.gov Anions of heteroatoms like phosphorus, sulfur, and nitrogen can act as potent electron donors to an appropriate acceptor, such as a lithium-activated aryliodide. This generates a phenyl radical and a heteroatom radical, which can then couple to form a functionalized benzofuran. nih.gov Control experiments and computational studies have been employed to elucidate the underlying radical mechanisms. nih.gov
Visible-light-mediated cyclizations have also been employed to generate radical intermediates for benzofuran synthesis. For instance, the reaction of 1,6-enynes with certain reagents under visible light, without the need for a photocatalyst, can proceed through a radical-mediated pathway involving a 5-exo-dig cyclization to form the benzofuran ring. nih.gov
Furthermore, palladium-catalyzed multicomponent reactions can proceed through radical pathways. For example, a four-component reaction involving 1,6-enynes can be initiated by the formation of a radical which then undergoes intramolecular cyclization to form an alkenyl radical. This is followed by a SET process with a Pd(II) species to generate a key Pd(II) intermediate, leading to the final 2,3-disubstituted benzofuran derivative. acs.org
| Initiation Method | Key Intermediates | Final Product Type |
| Single-Electron Transfer (SET) from 2-azaallyl anion | Phenyl radical, 2-azaallyl radical | Benzofurylethylamine |
| Heteroatom-centered Super-Electron-Donors (SEDs) | Phenyl radical, heteroatom radical | 3-Functionalized benzofurans |
| Visible-light-mediated cyclization of 1,6-enynes | Radical intermediates from 5-exo-dig cyclization | Carbonyl and hydroxyl substituted benzofurans |
| Palladium-catalyzed four-component reaction | Alkenyl radical, Pd(II) intermediate | 2,3-Disubstituted benzofurans |
Cycloaddition Mechanisms for this compound Core Construction
Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of the benzofuran core. These reactions involve the concerted or stepwise formation of multiple bonds to assemble the heterocyclic ring system.
A notable example is the scandium-triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides to synthesize 2-aminobenzofurans. nih.govmdpi.com In this process, o-hydroxybenzhydryl alcohols serve as precursors for the highly reactive o-QMs. The reaction is believed to proceed through nucleophilic addition, cyclization, and isomerization steps to afford the final products in good yields under mild conditions. nih.govmdpi.com This method is significant as it represents the first use of o-QMs for the construction of the benzofuran skeleton itself, not just its dihydro derivatives. mdpi.com
Another approach involves the dearomative [3+2] cycloaddition reaction. For instance, a chiral copper complex can catalyze the asymmetric [3+2] cycloaddition of α-imino γ-lactones with 2-nitrobenzofurans. researchgate.net This reaction allows for the construction of complex polyheterocyclic systems containing a dihydrobenzofuran core with high diastereoselectivity and enantioselectivity. researchgate.net
The Diels-Alder reaction, a [4+2] cycloaddition, has also been employed. An asymmetric dearomative Diels-Alder reaction of benzofurans has been developed, providing access to structurally complex scaffolds. researchgate.net Furthermore, palladium-catalyzed reactions can involve cycloaddition steps. For example, a synthesis of spirocyclobutane-substituted dihydrobenzofurans involves a sequence including a Diels-Alder ([4+2] cycloaddition) reaction. rsc.org
| Cycloaddition Type | Reactants | Catalyst/Promoter | Key Features |
| [4+1] Cycloaddition | ortho-Quinone Methides, Isocyanides | Scandium triflate | Direct synthesis of 2-aminobenzofurans. nih.govmdpi.com |
| [3+2] Cycloaddition | α-Imino γ-lactones, 2-Nitrobenzofurans | Chiral Copper Complex | Asymmetric synthesis of polyheterocyclic systems. researchgate.net |
| [4+2] Diels-Alder | Benzofurans | Not specified | Asymmetric dearomative cycloaddition. researchgate.net |
| [4+2] Diels-Alder | Not specified | Palladium | Part of a tandem sequence for spirocyclic compounds. rsc.org |
Catalytic Reaction Pathways and Intermediate Characterization
Catalytic processes are central to the efficient and selective synthesis of this compound and its derivatives. Various transition metals, including palladium, copper, nickel, and rhodium, have been employed to catalyze key bond-forming steps. The characterization of reaction intermediates provides crucial insights into the operative mechanisms.
Copper-Catalyzed Reactions: Copper catalysts are widely used in benzofuran synthesis. In one-pot reactions, copper bromide can facilitate the synthesis of amino-substituted benzofurans. nih.govacs.org The proposed mechanism involves the formation of a copper acetylide, which attacks an iminium ion generated in situ. The resulting intermediate then undergoes intramolecular cyclization and isomerization to yield the benzofuran product. nih.govacs.org Another copper-catalyzed pathway involves the reaction of a benzothiophene (B83047) derivative, where a proton is abstracted, followed by a radical transfer to the copper catalyst to form an intermediate that cyclizes and oxidizes to the benzofuran. nih.govacs.org
Palladium-Catalyzed Reactions: Palladium catalysts are effective for cross-coupling and cyclization reactions. The Sonogashira coupling of terminal alkynes with iodophenols, co-catalyzed by palladium and copper, is a common route to benzofurans. nih.govacs.org Palladium-catalyzed multicomponent reactions can proceed through a cascade of steps including oxidative addition, cyclization via an intramolecular Heck reaction, and reductive elimination to construct the benzofuran scaffold. acs.org
Nickel-Catalyzed Reactions: Nickel catalysts, such as nickel(II) triflate with a 1,10-phenanthroline (B135089) ligand, have been used for benzofuran synthesis. The proposed pathway involves the reduction of the nickel salt, followed by oxidative addition to generate a nickel intermediate. This intermediate then undergoes nucleophilic addition, transmetalation, and subsequent elimination to furnish the benzofuran derivative. nih.govacs.org
Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze the synthesis of benzofurans from benzamides and vinylene carbonate. The mechanism is thought to involve C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. acs.org Relay rhodium catalysis has also been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.govacs.org
Intermediate Characterization: The elucidation of reaction mechanisms often relies on the characterization of key intermediates. Techniques such as low-temperature NMR spectroscopy have been used to observe the formation of active catalytic species, such as a chiral complex between a catalyst and an imine, providing evidence for the proposed catalytic cycle. beilstein-journals.org
| Catalyst System | Reactants | Proposed Key Steps/Intermediates |
| Copper Bromide | Amines, Salicylaldehydes, Calcium Carbide | Iminium ion formation, attack by copper acetylide, intramolecular cyclization. nih.govacs.org |
| Palladium/Copper | Terminal Alkynes, Iodophenols | Sonogashira coupling, intramolecular cyclization. nih.govacs.org |
| Nickel(II) Triflate / 1,10-Phenanthroline | Not specified | Oxidative addition to form a nickel intermediate, nucleophilic addition, transmetalation. nih.govacs.org |
| Rhodium Complex | Benzamides, Vinylene Carbonate | C-H activation, migratory insertion, β-oxygen elimination. acs.org |
| Rhodium Relay Catalysis | Propargyl Alcohols, Aryl Boronic Acids | Arylation and subsequent cyclization. nih.govacs.org |
Natural Occurrence and Biosynthetic Pathways of Benzofuran Containing Precursors Relevant to Benzofuran 4 Amine
Isolation from Natural Sources (e.g., Plants)
Benzofuran (B130515) derivatives are widely distributed throughout the plant kingdom, with a particularly high concentration in families such as Asteraceae (the daisy family), Rutaceae (the citrus family), and Fabaceae (the legume family). nih.govmdpi.com Researchers have isolated a vast array of these compounds from various parts of plants, including roots, leaves, heartwood, and seeds. actascientific.comrsc.org
One notable example is Ailanthoidol (B1236983) , a neolignan with a benzofuran core, which has been isolated from Zanthoxylum ailanthoides and Salvia miltiorrhiza. bslonline.orgnih.gov Another significant class of naturally occurring benzofurans are the furocoumarins, such as Psoralen (B192213) and Angelicin . Psoralen can be found in plants like limes, lemons, and parsnips, while Angelicin is isolated from the fruit of Psoralea corylifolia. nih.gov
Of particular relevance to Benzofuran-4-amine are naturally occurring benzofurans with substitutions at the 4-position of the benzofuran ring. For instance, a dihydrobenzofuran derivative substituted with a hydroxyl group at the C-4 position has been isolated from the ethnomedicinal plant Polygonum barbatum. nih.gov Furthermore, a novel benzofuran, 4-methoxybenzofuran-5-carboxamide , was isolated from Tephrosia purpurea, featuring a methoxy (B1213986) group at the C-4 position. actascientific.comnih.gov These examples demonstrate that substitution at the 4-position, a key structural feature of this compound, exists in nature, providing a natural precedent for this substitution pattern.
Other complex benzofuran-containing compounds include pterocarpans and coumestans, such as Coumestrol , which are classified as phytoalexins and are often produced by plants in response to stress or infection. frontiersin.orgresearchgate.net The table below summarizes the natural sources for several benzofuran-containing compounds.
Table 1: Selected Benzofuran-Containing Natural Products and Their Plant Sources
| Compound Name | Plant Source(s) | Plant Family |
| Ailanthoidol | Zanthoxylum ailanthoides, Salvia miltiorrhiza | Rutaceae, Lamiaceae |
| Angelicin | Psoralea corylifolia | Fabaceae |
| Psoralen | Psoralea corylifolia, Limes, Lemons, Parsnips | Fabaceae, Rutaceae, Apiaceae |
| Coumestrol | Soybean (Glycine max), Alfalfa (Medicago sativa) | Fabaceae |
| 4-methoxybenzofuran-5-carboxamide | Tephrosia purpurea | Fabaceae |
| 4-hydroxy-dihydrobenzofuran derivative | Polygonum barbatum | Polygonaceae |
| Euparin | Eupatorium chinense | Asteraceae |
| Ngaione | Myoporum species | Myoporaceae |
Biosynthetic Routes to Benzofuran-Containing Natural Products
The biosynthesis of the benzofuran ring in natural products is not a singular pathway but rather a collection of routes diverging from primary metabolism. A prominent pathway, particularly for complex benzofurans like pterocarpans and coumestans found in legumes, is the isoflavonoid (B1168493) branch of the phenylpropanoid pathway. researchgate.netencyclopedia.pub
This intricate process begins with the amino acid L-phenylalanine . encyclopedia.pub
Phenylpropanoid Pathway (Core): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to cinnamic acid. Subsequent hydroxylations and ligation with Coenzyme A, catalyzed by Cinnamate 4-hydroxylase (C4H) and 4-Coumarate-CoA Ligase (4CL) respectively, produce p-coumaroyl-CoA. This molecule is a critical branch point leading to various classes of secondary metabolites. encyclopedia.pub
Entry into Isoflavonoid Pathway: Chalcone (B49325) Synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. In legumes, this is often accompanied by Chalcone Reductase (CHR). The resulting chalcone is then isomerized by Chalcone Isomerase (CHI) to a flavanone (B1672756), such as naringenin (B18129) or liquiritigenin. encyclopedia.pub
Formation of the Isoflavone (B191592) Backbone: A key rearrangement reaction, catalyzed by the cytochrome P450 enzyme Isoflavone Synthase (IFS), converts the flavanone into an isoflavone (e.g., daidzein (B1669772) or genistein). This step involves the migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring, which is the defining feature of isoflavonoids. encyclopedia.pubgenome.jp
Formation of the Pterocarpan (B192222) (Benzofuran) Skeleton: The isoflavone backbone undergoes a series of reductions and cyclizations to form the tetracyclic pterocarpan structure. For example, in the biosynthesis of the pterocarpan medicarpin (B1676140) from daidzein, the key enzymes include Isoflavone Reductase (IFR) and Pterocarpan Synthase (PTS). These enzymatic steps ultimately lead to the formation of the furan (B31954) ring fused to the chromane (B1220400) system, creating the benzofuran-containing pterocarpan skeleton. researchgate.netresearchgate.net The formation of coumestans also proceeds from isoflavonoid precursors through oxidative cyclization steps. rsc.org
The biosynthesis of simpler benzofurans in other plant families may follow different routes, but they generally originate from phenylpropanoid or acetate-derived precursors that undergo various cyclization and modification reactions to form the final benzofuran structure.
Table 2: Key Enzymes in the Biosynthesis of Pterocarpan-Type Benzofurans
| Enzyme | Abbreviation | Function in the Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone scaffold. |
| Chalcone Isomerase | CHI | Isomerizes the chalcone to a flavanone. |
| Isoflavone Synthase | IFS | Catalyzes the key aryl migration to form the isoflavone backbone. |
| Isoflavone Reductase | IFR | Reduces the isoflavone double bond, a key step towards pterocarpans. |
| Pterocarpan Synthase | PTS | Catalyzes the cyclization to form the pterocarpan ring system. |
Future Directions and Emerging Research Avenues for Benzofuran 4 Amine
Development of Novel and Efficient Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has been a subject of intense research, with a continuous drive towards more efficient, versatile, and environmentally friendly methods. acs.orgnih.gov Future efforts are expected to focus on several key strategies:
Catalyst Innovation: The use of transition metal catalysts, including palladium, copper, nickel, and gold, has been instrumental in the synthesis of benzofuran rings. acs.org Future research will likely explore novel catalyst systems, such as bimetallic catalysts (e.g., palladium-copper), to achieve higher yields and selectivity. nih.gov Nickel-based catalysts are also gaining traction for their ability to facilitate nucleophilic addition reactions. acs.org Furthermore, the development of catalyst-free synthetic routes, which rely on the inherent reactivity of the starting materials, represents a significant area of interest for greener and more cost-effective processes. nih.gov
One-Pot Reactions: Multi-component reactions (MCRs) and one-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. acs.org Researchers are actively developing new one-pot strategies, such as the copper-catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes, to produce amino-substituted benzofurans in high yields. acs.org
Unconventional Methodologies: The exploration of non-conventional energy sources like microwave irradiation and ultrasound is expected to accelerate reaction times and improve yields in benzofuran synthesis. researchgate.net Photochemical reactions, such as the intramolecular Wittig reaction, offer a pathway to benzofuran derivatives with fewer by-products, aligning with green chemistry principles. nih.gov
A comparative look at various synthetic strategies highlights the ongoing evolution in this field:
| Catalyst/Method | Key Features | Reference |
| Palladium-Copper | Used in Sonogashira coupling for intramolecular cyclization. | nih.gov |
| Nickel-Based | Activates nucleophilic addition reactions. | acs.org |
| Gold- and Silver-Based | Promotes cyclization of alkynyl esters and quinols. | acs.org |
| Catalyst-Free | Relies on successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. | nih.gov |
| Microwave/Ultrasound | Accelerates reaction rates and improves yields. | researchgate.net |
Exploration of New Therapeutic Areas and Disease Models
While benzofuran derivatives have shown promise in areas like cancer and neurodegenerative diseases, future research will aim to broaden their therapeutic applications. researchgate.netmdpi.comijpsonline.com This involves screening benzofuran-4-amine and its analogs against a wider array of disease targets and utilizing diverse disease models.
Expanded Therapeutic Targets: The inherent biological activity of the benzofuran core suggests potential in treating a variety of conditions. researchgate.net Future investigations will likely explore its efficacy in inflammatory diseases, viral and bacterial infections, and metabolic disorders. nih.govresearchgate.net For instance, certain benzofuran derivatives have already been investigated for their anti-inflammatory activity by inhibiting prostaglandin (B15479496) E(2) synthesis. nih.gov
Advanced Disease Models: To better predict clinical outcomes, researchers will move beyond simple cell-based assays to more complex and physiologically relevant models. This includes the use of animal models that more accurately mimic human diseases, such as transgenic mouse models of Alzheimer's disease. ijpsonline.com Additionally, the development of three-dimensional (3D) organoid cultures and "disease-on-a-chip" models will provide more accurate platforms for preclinical testing.
Advanced Computational and Chemoinformatic Approaches in Drug Design
Computational tools are becoming indispensable in modern drug discovery, enabling the rational design of more effective and targeted therapies. chemistrydocs.comfrontiersin.org For this compound research, these approaches will be crucial for accelerating the discovery of new drug candidates.
Structure-Based Drug Design (SBDD): Techniques like molecular docking and molecular dynamics (MD) simulations will be used to predict how this compound derivatives bind to their biological targets. jrespharm.comnih.gov This allows for the in-silico screening of large compound libraries and the optimization of lead compounds for improved binding affinity and selectivity. For example, molecular docking studies have been used to investigate the binding of benzofuran derivatives to the active site of the COX-2 enzyme. nih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of a target is unknown, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling become vital. frontiersin.orgfrontiersin.org 3D-QSAR studies, for instance, can build predictive models to correlate the chemical structures of benzofuran analogs with their biological activities, guiding the design of more potent compounds. frontiersin.org
AI and Machine Learning: The integration of artificial intelligence and machine learning algorithms will further enhance drug design capabilities. These technologies can analyze vast datasets to identify novel structure-activity relationships, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even propose new molecular structures with desired pharmacological profiles. frontiersin.org
Integration with Nanotechnology and Targeted Drug Delivery Systems
Nanotechnology offers revolutionary approaches to overcome many of the challenges associated with conventional drug delivery, such as poor solubility, lack of specificity, and systemic toxicity. rroij.comeuropa.eu The encapsulation or conjugation of this compound derivatives with nanocarriers can significantly enhance their therapeutic efficacy.
Nanocarrier Systems: A variety of nanocarriers, including liposomes, polymeric nanoparticles, and microspheres, can be employed to deliver benzofuran-based drugs. rroij.comglobalresearchonline.net These systems can protect the drug from degradation, improve its bioavailability, and enable controlled release at the target site. jns.edu.afnih.gov
Targeted Delivery: To improve specificity and reduce off-target effects, nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on diseased cells. dovepress.comacs.org This "active targeting" strategy ensures that the drug is concentrated at the site of action, maximizing its therapeutic effect while minimizing harm to healthy tissues. jns.edu.af Furan-functionalized co-polymers, for example, have been developed to create immuno-nanoparticles for targeted drug delivery. nih.gov
Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize environmental impact. rsc.org For this compound, this translates to the development of more sustainable synthetic processes.
Eco-Friendly Solvents and Catalysts: A major focus will be on replacing hazardous organic solvents with greener alternatives, such as water or deep eutectic solvents (DES). acs.org DES, like choline (B1196258) chloride-ethylene glycol, have shown promise in the synthesis of benzofuran derivatives. acs.org The use of recyclable and non-toxic catalysts, such as zirconium chloride and DABCO, is also a key aspect of green synthesis. researchreviewonline.comresearchgate.net ZnO-nanorods have been employed as a recyclable catalyst for the synthesis of benzofuran derivatives under solvent-free conditions. nih.govresearchgate.net
Atom Economy and Waste Reduction: Synthetic methodologies will be designed to maximize atom economy, meaning that a greater proportion of the atoms from the starting materials are incorporated into the final product. This, coupled with the use of one-pot reactions and catalyst recycling, will significantly reduce waste generation. rsc.org The development of solvent-free reaction conditions, such as grinding methods, further contributes to the environmental friendliness of the synthesis. researchreviewonline.comresearchgate.net
The future of this compound research is bright, with numerous opportunities for innovation across synthesis, therapeutic applications, and drug delivery. By embracing these emerging research avenues, the scientific community can unlock the full potential of this versatile chemical scaffold for the development of next-generation medicines.
Q & A
Q. What are the established synthetic routes for preparing Benzofuran-4-amine and its derivatives?
this compound derivatives are synthesized via multistep protocols involving reduction, bromination, and purification. For example, the reduction of intermediates like 16b using sodium borohydride (NaBH₄) in anhydrous ethanol yields 18b (79.7% yield), followed by HCl salt formation . Bromination of amines (e.g., 17b) with bromine in acetic acid produces halogenated derivatives like 4b (63.9% yield), which are characterized by melting points and ¹H NMR . Key steps include reflux conditions, solvent selection (e.g., THF), and recrystallization for purity.
Q. How is structural characterization of this compound derivatives performed?
Structural confirmation relies on ¹H NMR and X-ray crystallography. For instance, derivatives such as 4b show distinct ¹H NMR signals (e.g., δ 1.2–3.0 ppm for alkyl protons and δ 6.7–7.8 ppm for aromatic protons) . X-ray crystallography of compounds like [4-(1-Benzofuran-2-yl)phenyl]diphenylamine confirms bond angles and planarity of the benzofuran core . Melting points (e.g., 269–271°C for 4b) further validate purity .
Q. What pharmacological mechanisms are associated with this compound analogs?
Benzofuran derivatives, such as 5-APB and 6-APB, act as monoamine releasers, targeting serotonin (5-HT) and dopamine transporters. In vitro assays using cell lines (e.g., HEK-293 transfected with monoamine transporters) measure uptake inhibition and release potency . Electrophysiological studies and radioligand binding assays (e.g., [³H]paroxetine for 5-HT transporters) quantify receptor interactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
Contradictions arise from variability in assay conditions (e.g., pH, cell type) and compound purity. Rigorous replication under standardized protocols (e.g., OECD guidelines) is critical. For example, discrepancies in EC₅₀ values for 5-HT release can be resolved using LC-MS/MS to verify compound integrity and control for metabolic interference . Meta-analyses of published data (e.g., PubMed, EBSCO) should prioritize studies with full spectroscopic validation .
Q. What role do substituents play in modulating the activity of this compound derivatives?
Substituents like bromine (4b) or trifluoromethyl groups (19) alter electronic and steric properties, impacting receptor binding. For example, bromination at the 4-position (4b) increases lipophilicity (logP > 2.5), enhancing blood-brain barrier permeability, while methoxy groups improve metabolic stability . Structure-activity relationship (SAR) studies using Hammett constants (σ) or computational docking (AutoDock Vina) can predict substituent effects .
Q. How can in silico modeling optimize this compound derivatives for target selectivity?
Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) predict binding conformations. For example, docking 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine into the 5-HT₂A receptor active site identifies π-π interactions with Phe234 and hydrogen bonds with Ser159 . Machine learning (e.g., Random Forest classifiers) prioritizes derivatives with reduced off-target binding .
Q. What are key considerations for designing kinetic studies on this compound metabolism?
Use hepatic microsomes (human or rodent) to assess phase I metabolism (CYP450 isoforms). LC-HRMS tracks metabolites, while kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots. For example, N-demethylation of 5-APB by CYP2D6 can be inhibited by quinidine, confirming isoform specificity .
Q. How can researchers validate the stability of this compound derivatives under experimental conditions?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Forced degradation (acid/base hydrolysis, oxidation with H₂O₂) identifies labile functional groups. Derivatives like 19 (mp 156–157°C) show higher thermal stability than non-halogenated analogs .
Q. What advanced analytical techniques resolve complex mixtures in this compound synthesis?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) distinguish regioisomers. For example, NOESY correlations in 5b confirm bromine positioning on the benzofuran ring . X-ray photoelectron spectroscopy (XPS) verifies elemental composition in heterocyclic derivatives .
Q. How do crystallographic studies inform the design of this compound-based materials?
Single-crystal X-ray diffraction (e.g., CCDC deposition 1234567) reveals packing motifs and π-stacking interactions critical for optoelectronic applications. For [4-(1-Benzofuran-2-yl)phenyl]diphenylamine, intermolecular C–H···O bonds enhance thermal stability in organic semiconductors .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
- Synthetic Reproducibility : Report detailed reaction conditions (solvent, temperature, catalyst) and characterize intermediates .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines for sharing biological samples and data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
